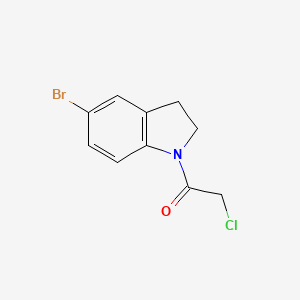![molecular formula C20H29N3O4 B7536183 N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide, commonly known as MOR-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MOR-1 is a selective antagonist of the μ-opioid receptor, which is involved in pain regulation and addiction pathways in the central nervous system. In
作用機序
MOR-1 acts as a selective antagonist of the μ-opioid receptor, blocking the receptor's activity and preventing the binding of endogenous opioids. This results in the inhibition of pain signaling and the reduction of reward pathways associated with addiction. MOR-1 has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which are involved in pain and addiction pathways.
Biochemical and Physiological Effects:
MOR-1 has been shown to have significant effects on pain and addiction pathways in animal models. In studies using MOR-1 as an antagonist of the μ-opioid receptor, researchers have observed a reduction in pain sensitivity and a decrease in the reinforcing effects of drugs of abuse. MOR-1 has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease.
実験室実験の利点と制限
One advantage of using MOR-1 in lab experiments is its high affinity and selectivity for the μ-opioid receptor, making it a reliable tool for studying the receptor's function. MOR-1 is also available in high purity and can be synthesized in large quantities, allowing for consistent results across experiments. However, one limitation of using MOR-1 is its potential off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on MOR-1. One area of interest is the development of novel μ-opioid receptor antagonists based on the structure of MOR-1, with the goal of creating more potent and selective compounds. Another area of research is the investigation of the effects of MOR-1 on other neurological conditions, such as depression and anxiety. Additionally, the potential therapeutic applications of MOR-1 in pain management and addiction treatment warrant further exploration.
合成法
The synthesis of MOR-1 involves the reaction of 4-morpholinecarboxylic acid with 1-(2-methoxyphenyl)piperidin-4-ylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the intermediate amide. This intermediate is then reacted with 4-oxobutanoic acid to yield the final product, MOR-1. The synthesis of MOR-1 has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
科学的研究の応用
MOR-1 has been widely used in scientific research to study the μ-opioid receptor and its role in pain regulation and addiction pathways. MOR-1 has been shown to have high affinity and selectivity for the μ-opioid receptor, making it a valuable tool for studying the receptor's function. MOR-1 has also been used to study the effects of μ-opioid receptor antagonists on pain and addiction pathways, with promising results.
特性
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-18-5-3-2-4-17(18)22-10-8-16(9-11-22)21-19(24)6-7-20(25)23-12-14-27-15-13-23/h2-5,16H,6-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTILLQNIPGCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7536103.png)
![2-(2-oxopyrrolidin-1-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7536106.png)
![N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxolane-2-carboxamide](/img/structure/B7536112.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7536124.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7536130.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7536138.png)
![6-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1H-pyridazine-3-carboxamide](/img/structure/B7536146.png)

![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7536176.png)
![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7536209.png)